1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
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Overview
Description
1-(3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound that features a biphenyl group linked to a piperidine ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the biphenyl intermediate, followed by its functionalization to introduce the hydroxypropyl and piperidine groups. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
1-(3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
1-(3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl-4-ol: A hydroxylated derivative of biphenyl, used in the synthesis of various organic compounds.
2,2,6,6-Tetramethylpiperidine: A piperidine derivative with applications in organic synthesis and materials science.
Uniqueness
1-(3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is unique due to its combination of a biphenyl group and a piperidine ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Biological Activity
1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, also known by its CAS number 825608-82-0, is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26N2O3
- Molecular Weight : 354.44 g/mol
- Boiling Point : 617.9 ± 55.0 °C (predicted)
- Density : 1.175 ± 0.06 g/cm³ (predicted)
- pKa : 14.16 ± 0.20 (predicted)
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes in the body:
- Antiangiogenic Activity : Research indicates that this compound may inhibit aberrant angiogenesis, which is crucial in tumor growth and metastasis. It acts by interfering with the signaling pathways involved in blood vessel formation, thus limiting the supply of nutrients to tumors .
- Neuroprotective Effects : The tetramethylpiperidine structure is associated with neuroprotective properties, potentially offering benefits in conditions such as Alzheimer's disease by reducing oxidative stress and promoting neuronal survival .
- Antioxidant Properties : The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its antioxidant capacity .
Biological Activity Overview
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antiangiogenic Properties :
- Neuroprotection in Animal Models :
- Antioxidant Efficacy Assessment :
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-phenylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-23(2)14-20(26)15-24(3,4)25(23)16-21(27)17-28-22-12-10-19(11-13-22)18-8-6-5-7-9-18/h5-13,20-21,26-27H,14-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJZUCIEDXKGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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